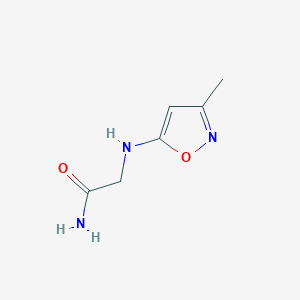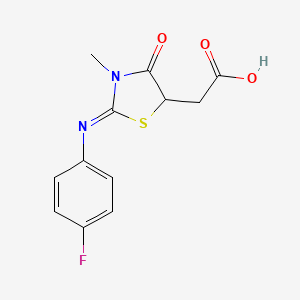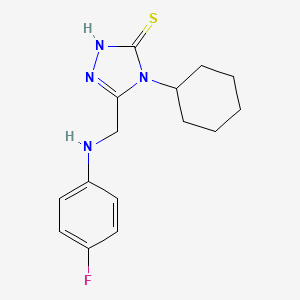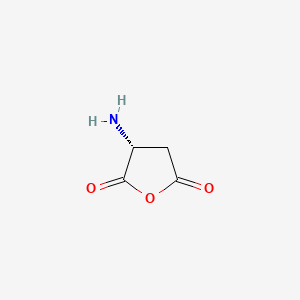
(R)-3-Aminodihydrofuran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Aminodihydrofuran-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a furan ring with an amino group and two keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminodihydrofuran-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with a suitable dehydrating agent under controlled conditions to form the furan ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminodihydrofuran-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
化学反応の分析
Types of Reactions
®-3-Aminodihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted furan compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-3-Aminodihydrofuran-2,5-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for further investigation in biochemical assays.
Medicine
In medicinal chemistry, ®-3-Aminodihydrofuran-2,5-dione derivatives are explored for their potential therapeutic properties. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.
作用機序
The mechanism of action of ®-3-Aminodihydrofuran-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives used.
類似化合物との比較
Similar Compounds
3-Aminofuran-2,5-dione: Lacks the stereochemistry of the ®-isomer.
3-Aminotetrahydrofuran-2,5-dione: Contains an additional hydrogenation of the furan ring.
3-Aminopyrrolidine-2,5-dione: Features a pyrrolidine ring instead of a furan ring.
Uniqueness
®-3-Aminodihydrofuran-2,5-dione is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
特性
分子式 |
C4H5NO3 |
|---|---|
分子量 |
115.09 g/mol |
IUPAC名 |
(3R)-3-aminooxolane-2,5-dione |
InChI |
InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2/t2-/m1/s1 |
InChIキー |
GWKOSRIHVSBBIA-UWTATZPHSA-N |
異性体SMILES |
C1[C@H](C(=O)OC1=O)N |
正規SMILES |
C1C(C(=O)OC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


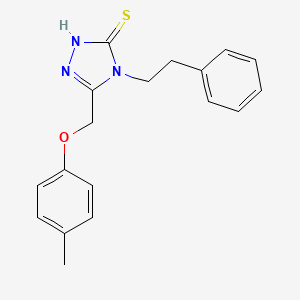
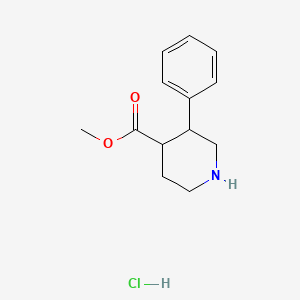
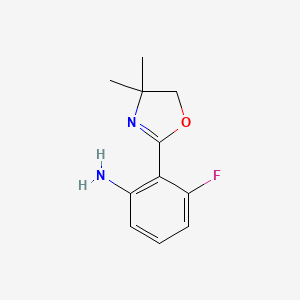
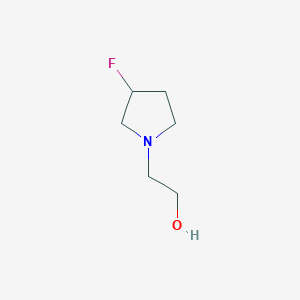
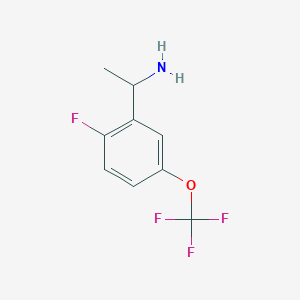
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
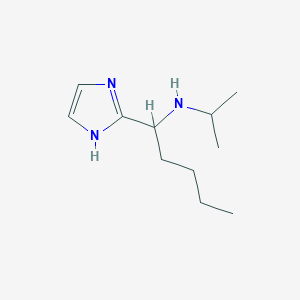
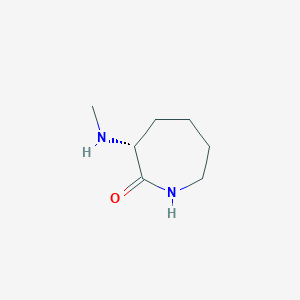
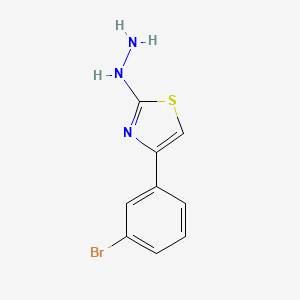
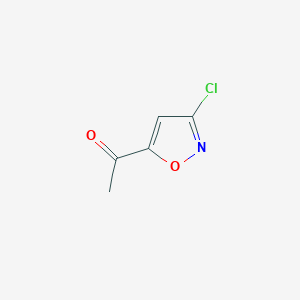
![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
